molecular formula C11H8BrCl2N B1356012 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline CAS No. 948294-53-9

2-Chloro-3-(2-chloroethyl)-7-bromoquinoline

Cat. No. B1356012
M. Wt: 304.99 g/mol
InChI Key: RAPFUVRBDXXAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-chloroethyl)-7-bromoquinoline, also known as CCEBQ, is a synthetic organic compound that is used in a variety of scientific research applications. It is a quinoline derivative, which is a type of heterocycle, and it can be used to study the properties of organic molecules, investigate the mechanisms of action of drugs, and study the biochemical and physiological effects of compounds on living organisms. In

Scientific Research Applications

Synthesis of Aminoquinolines

One significant application of chloro-bromoquinolines, similar to 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline, is in the synthesis of aminoquinolines. A study by Klásek et al. (2002) explored the reactions of chloro- and bromoquinoline derivatives with primary amines, providing an insight into the preparation of amino derivatives essential for various chemical and pharmaceutical applications (Klásek, Kafka, Polis, & Košmrlj, 2002).

Antitumor Activity

Golubev et al. (2010) conducted research on the synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A using bromo and chloro quinoline derivatives. This research highlights the potential of such compounds in the development of antitumor agents (Golubev et al., 2010).

Chemical Reactivity and Synthesis

The reactivity of the quinoline ring-system, including bromoquinolines, was studied by Håheim et al. (2019), providing valuable information on the formation of biaryl systems, crucial for pharmaceutical synthesis (Håheim, Helgeland, Lindbäck, & Sydnes, 2019).

Synthesis of Quinoline Inhibitors

Fei Lei et al. (2015) explored the synthesis of bromo-nitroquinoline derivatives, which are important intermediates in the creation of quinoline inhibitors, demonstrating the compound's role in developing therapeutic agents (Fei Lei et al., 2015).

Photochromic Compounds

The research by Voloshin et al. (2008) on spiropyrans and spirooxazines, involving halogenated quinolines, reveals another application in developing photochromic compounds useful in material science (Voloshin et al., 2008).

Synthesis of Biquinoline Derivatives

Demidova et al. (2005) developed methods for synthesizing bromo and chloro derivatives of biquinoline, highlighting the role of chloro-bromoquinolines in producing complex molecular structures (Demidova, Karaivanov, Goncharov, & Aksenov, 2005).

Microwave-Assisted Nucleophilic Substitution

Cherng (2002) investigated the microwave-assisted nucleophilic substitution reactions of chloro- and bromoquinolines, revealing a method that enhances reaction efficiency, crucial for chemical synthesis (Cherng, 2002).

properties

IUPAC Name

7-bromo-2-chloro-3-(2-chloroethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl2N/c12-9-2-1-7-5-8(3-4-13)11(14)15-10(7)6-9/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPFUVRBDXXAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588948
Record name 7-Bromo-2-chloro-3-(2-chloroethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-chloroethyl)-7-bromoquinoline

CAS RN

948294-53-9
Record name 7-Bromo-2-chloro-3-(2-chloroethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948294-53-9
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